3-(Ethylthio)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine
Overview
Description
The [1,2,4]triazolo[4,3-b]pyridazine is a type of heterocyclic compound. It is a fused ring system that contains a pyridazine ring (a six-membered ring with two nitrogen atoms) fused with a [1,2,4]triazole ring (a five-membered ring with three nitrogen atoms) .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-b]pyridazine derivatives often involves reactions with aminopyridazines and nitriles . Another method involves a one-pot synthesis from 2-hydrazinopyridine and substituted aromatic aldehydes .Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[4,3-b]pyridazine derivatives can be analyzed using X-ray diffraction and spectroscopic techniques .Chemical Reactions Analysis
The chemical reactions involving [1,2,4]triazolo[4,3-b]pyridazine derivatives often involve the formation of C-N and N-N bonds . The reactions can be catalyzed by metals such as copper and zinc .Physical And Chemical Properties Analysis
The physical and chemical properties of [1,2,4]triazolo[4,3-b]pyridazine derivatives can vary widely depending on the specific substituents on the rings. Some derivatives have been studied for their potential as energetic materials, and their properties such as density, thermal stability, and detonation performance have been analyzed .Scientific Research Applications
- Researchers have explored the potential of this compound as an anti-cancer agent. Specifically, derivatives of [1,2,4]triazolo[4,3-a]pyrazine bearing a 4-oxo-pyridazinone moiety (such as compound 22i) have demonstrated excellent anti-tumor activity against cancer cell lines (A549, MCF-7, and HeLa) with IC50 values ranging from nanomolar to low micromolar levels .
- [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based compounds have been synthesized using this scaffold. These materials exhibit potential as energetic compounds, which are essential for applications in propellants, explosives, and pyrotechnics .
Anti-Tumor Activity
Energetic Materials
Mechanism of Action
Safety and Hazards
Future Directions
The [1,2,4]triazolo[4,3-b]pyridazine class of compounds is an active area of research, with potential applications in various fields such as medicinal chemistry and materials science . Future research may focus on developing new synthesis methods, studying the properties of these compounds, and exploring their potential applications.
properties
IUPAC Name |
3-ethylsulfanyl-6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4S/c1-3-19-14-16-15-13-9-8-12(17-18(13)14)11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBRPQQMAOMTRMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C2N1N=C(C=C2)C3=CC=C(C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201322184 | |
Record name | 3-ethylsulfanyl-6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201322184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
12.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49677455 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(Ethylthio)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
CAS RN |
894063-14-0 | |
Record name | 3-ethylsulfanyl-6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201322184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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